3-Allyl-1-chloroisoquinolin-4-ol
Description
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
1-chloro-3-prop-2-enylisoquinolin-4-ol |
InChI |
InChI=1S/C12H10ClNO/c1-2-5-10-11(15)8-6-3-4-7-9(8)12(13)14-10/h2-4,6-7,15H,1,5H2 |
InChI Key |
MQRZWJXMWANRDM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C2=CC=CC=C2C(=N1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[(7-Chloroquinolin-4-yl)amino]propan-1-ol
- Molecular Formula: C₁₂H₁₃ClN₂O (vs. C₁₂H₁₀ClNO for 3-Allyl-1-chloroisoquinolin-4-ol).
- Key Differences: Backbone: The quinoline core in 3-[(7-chloroquinolin-4-yl)amino]propan-1-ol differs from the isoquinoline system in the target compound, altering aromatic ring connectivity and electronic distribution. Substituents: The amino-propanol side chain in the former contrasts with the allyl group in the latter, impacting hydrogen-bonding capacity and steric bulk. Biological Activity: 3-[(7-Chloroquinolin-4-yl)amino]propan-1-ol has been studied for antimalarial and antiviral properties due to its structural resemblance to chloroquine . In contrast, the allyl and hydroxyl groups in this compound may target different enzymes or receptors.
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Derivatives
- Synthesis: These derivatives (e.g., compounds 38–40) are prepared via acyl chloride intermediates using thionyl chloride, followed by coupling with amines .
General Trends in Chlorinated Heterocycles
- Electronic Effects: Chlorine at position 1 in isoquinoline derivatives (as in the target compound) may deactivate the ring toward electrophilic substitution compared to unchlorinated analogs.
- Bioactivity: Chlorine substituents often enhance metabolic stability and binding affinity in drug candidates, as seen in both this compound and 3-[(7-chloroquinolin-4-yl)amino]propan-1-ol .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Challenges: The allyl group in this compound may require specialized alkylation or coupling techniques, distinct from the acyl chloride-mediated routes used for carboxamide derivatives .
- Activity Predictions: While 3-[(7-chloroquinolin-4-yl)amino]propan-1-ol exhibits antimalarial activity, the target compound’s hydroxyl and allyl groups could favor interactions with bacterial targets or kinases. Experimental validation is needed.
- Data Limitations: Absence of reported physicochemical and biological data for this compound restricts direct comparisons. Further studies should prioritize these metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
